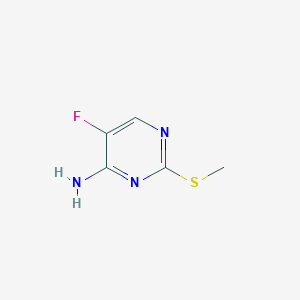

5-Fluoro-2-(methylthio)pyrimidin-4-amine

Description

Contextual Significance of Fluorinated and Sulfur-Containing Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic properties. The presence of a fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. In the context of pyrimidine derivatives, fluorination, particularly at the 5-position, has been a successful strategy in the development of anticancer and antiviral agents. For instance, the well-known chemotherapy drug 5-fluorouracil (B62378) functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov

Similarly, the introduction of sulfur-containing functional groups, such as the methylthio group, into heterocyclic scaffolds is a widely used tactic in drug design. Sulfur-containing compounds are prevalent in numerous approved drugs and natural products. nih.gov The methylthio group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces, thereby enhancing the binding affinity and selectivity of a molecule. Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) and sulfone derivatives, providing opportunities for further structural modifications and the fine-tuning of a compound's physicochemical properties.

The combination of both fluorine and a sulfur-containing moiety on a pyrimidine ring, as seen in 5-Fluoro-2-(methylthio)pyrimidin-4-amine, creates a versatile building block with a unique combination of properties. This strategic functionalization provides medicinal chemists with a powerful tool for the synthesis of novel compounds with potentially superior therapeutic profiles.

Strategic Importance of the Pyrimidine Scaffold in Organic Chemistry

The pyrimidine ring is a privileged scaffold in organic and medicinal chemistry due to its presence in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance makes the pyrimidine core an excellent starting point for the design of new therapeutic agents that can interact with a wide range of biological targets.

The pyrimidine scaffold is a key component in a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.com Its ability to act as a bioisostere for other heterocyclic systems and its capacity to be readily functionalized at multiple positions make it an attractive framework for chemical modifications.

One of the most significant applications of the pyrimidine scaffold is in the development of protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ugr.es The pyrimidine core can effectively mimic the purine (B94841) ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of these enzymes and modulate their activity. The strategic placement of substituents on the pyrimidine ring is critical for achieving high potency and selectivity for specific kinases.

Overview of Current Research Directions for the Chemical Compound

Current research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. Its structural features allow it to serve as a versatile starting material for the construction of more complex molecules designed to target specific biological pathways.

Research efforts are directed towards leveraging the reactivity of the amine and methylthio groups, as well as the electronic influence of the fluorine atom, to introduce diverse functionalities and build libraries of novel compounds for high-throughput screening. The amine group at the 4-position can be readily acylated, alkylated, or used in coupling reactions to introduce various side chains. The methylthio group at the 2-position can be displaced by other nucleophiles or oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space that can be explored.

The fluorine atom at the 5-position is generally retained in the final products to enhance their metabolic stability and binding affinity. The development of efficient and scalable synthetic routes to this compound and its derivatives is also an active area of research, as its availability is crucial for its application in drug discovery programs. While much of the research focuses on the molecules derived from this compound, the inherent properties of this compound itself make it a subject of interest for understanding the structure-activity relationships of fluorinated and sulfur-containing pyrimidines.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1310078-72-8 |

| Molecular Formula | C₅H₆FN₃S |

| Molecular Weight | 159.19 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% for research applications |

Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3S |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

5-fluoro-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |

InChI Key |

ZUSYTELDTZZXSE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 5 Fluoro 2 Methylthio Pyrimidin 4 Amine

Established Synthetic Routes to the 5-Fluoro-2-(methylthio)pyrimidin-4-amine Core System

The formation of the central pyrimidine (B1678525) ring of this compound is accomplished through various established synthetic strategies, including classical cyclocondensation and annulation reactions, as well as modern multicomponent approaches.

Cyclocondensation and Annulation Strategies

Cyclocondensation reactions represent a cornerstone in the synthesis of pyrimidine derivatives. A highly efficient and widely employed method for the synthesis of this compound involves the cyclocondensation of a fluorinated C3 building block with a suitable amidine precursor. Specifically, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with S-methylisothiourea hemisulfate provides the target compound in high yield. nih.gov This approach is advantageous as it introduces the fluorine atom at an early stage, avoiding potentially harsh and non-regioselective late-stage fluorination methods. nih.gov

Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are also utilized in pyrimidine synthesis. While not as directly applied to this specific target in the literature, general annulation reactions can construct the pyrimidine ring from acyclic precursors. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, leading to the formation of the pyrimidine core.

Multicomponent Reaction Approaches for Pyrimidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical route to complex molecules. The Biginelli reaction, a classic MCR, is a prominent method for the synthesis of dihydropyrimidines and their derivatives. nih.govwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While a direct three-component synthesis of this compound has not been explicitly detailed, the principles of MCRs are applicable to the synthesis of highly substituted pyrimidines. mdpi.com For instance, a three-component coupling of a substituted enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. acs.org Adapting such a strategy with fluorinated and sulfur-containing starting materials could potentially provide a convergent route to the target molecule.

Targeted Introduction and Functionalization of Fluorine and Sulfur-Containing Moieties

The precise placement of the fluorine atom at the C5 position and the methylthio group at the C2 position is crucial for the biological activity of many pyrimidine derivatives. This is achieved either through the use of pre-functionalized precursors or by regioselective functionalization of the pyrimidine ring.

Regioselective Fluorination Techniques in Pyrimidine Synthesis

The introduction of a fluorine atom at the C5 position of the pyrimidine ring can be challenging due to the electron-deficient nature of the heterocycle. Direct electrophilic fluorination of the pyrimidine ring often requires harsh conditions and can lead to a mixture of products. A more controlled and regioselective approach involves the use of fluorinated building blocks. As mentioned previously, the synthesis of this compound is effectively achieved using potassium (Z)-2-cyano-2-fluoroethenolate. nih.govnih.gov This C3 synthon already contains the fluorine atom at the desired position, which is then incorporated into the pyrimidine ring during the cyclization step. This strategy circumvents the challenges of direct fluorination of the pre-formed pyrimidine core. nih.gov

The synthesis of this key fluorinated intermediate, potassium (Z)-2-cyano-2-fluoroethenolate, starts from chloroacetamide. A Finkelstein halogen exchange followed by dehydration yields fluoroacetonitrile. Subsequent Claisen condensation with ethyl formate (B1220265) produces the desired potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov

Methods for Methylthio Group Installation and Precursors

The methylthio group at the C2 position of the pyrimidine ring is typically introduced using a precursor that already contains this functionality. In the synthesis of this compound, S-methylisothiourea hemisulfate serves as the ideal precursor. nih.gov This reagent provides the N-C-N fragment with the methylthio group already in place for the cyclocondensation reaction.

A more general method for the installation of a methylthio group on a pyrimidine ring involves the S-alkylation of a corresponding 2-thiouracil (B1096) derivative. For example, 2-thiouracil can be treated with a methylating agent, such as methyl iodide, in the presence of a base to yield the 2-(methylthio)pyrimidin-4-ol. This demonstrates a common strategy for introducing the methylthio moiety onto a pre-formed pyrimidine scaffold.

Post-Synthetic Derivatization and Modification of this compound

Following the synthesis of the core this compound structure, further modifications can be made to explore structure-activity relationships and develop new analogues. These modifications can target the C4-amino group or the C2-methylthio group.

The C4-amino group of 4-aminopyrimidines is a common site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. For instance, the amino group can react with acid chlorides or acyl chlorides to form the corresponding amides. nih.gov This allows for the introduction of a wide range of substituents, which can modulate the biological activity of the molecule.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidine Intermediates

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This approach typically involves the reaction of a di-halogenated pyrimidine with an amine source. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature exacerbated by the presence of nitrogen atoms, facilitate attack by nucleophiles.

The regioselectivity of these reactions is a critical consideration. In pyrimidines containing halogens at both the C2 and C4 positions, substitution generally occurs preferentially at the C4 position. This preference is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, making it more susceptible to nucleophilic attack. stackexchange.comnih.gov The stability of the Meisenheimer intermediate, a key transient species in the SNAr mechanism, also plays a role in directing the regioselectivity. stackexchange.comsemanticscholar.org

A common precursor for the synthesis of the target compound is 4-chloro-5-fluoro-2-(methylthio)pyrimidine. allfluoro.com The reaction of this intermediate with ammonia (B1221849) or an equivalent aminating agent results in the displacement of the chlorine atom at the C4 position to yield this compound. The reaction conditions for such aminations can vary, but they are often carried out in a suitable solvent, sometimes under acidic or basic conditions to facilitate the reaction. nih.gov For instance, hydrochloric acid has been used to promote the amination of related 4-chloropyrimidine (B154816) systems in aqueous media. nih.gov

The reactivity of halogenated pyrimidines in SNAr reactions is significantly higher than that of analogous benzene (B151609) halides due to the electron-withdrawing nature of the pyrimidine ring. mdpi.com This enhanced reactivity allows for substitutions to occur under milder conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrimidine Synthesis

| Precursor | Nucleophile | Key Condition | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa | EtOH, ~20°C | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (cat.), Water | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acids | Pd Catalyst, Microwave | C4-Substituted Pyrimidines | mdpi.com |

Amine Functionalization and Substitution Reactions

The exocyclic amine group at the C4 position of this compound is a versatile handle for further derivatization. This functional group can undergo a variety of reactions, including N-alkylation and N-acylation, to introduce diverse substituents that can modulate the compound's biological activity and physicochemical properties.

N-alkylation can be achieved by reacting the parent amine with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. For example, N-methylation of a related furo[2,3-d]pyrimidine (B11772683) was accomplished using dimethyl sulfate. nih.gov Similarly, N-acylation can be carried out using acid chlorides or anhydrides, typically in the presence of a base like pyridine. nih.gov Microwave-assisted methods have been shown to accelerate these acylation reactions, allowing for the rapid synthesis of amide libraries. nih.gov

These functionalization reactions are crucial in medicinal chemistry for exploring structure-activity relationships (SAR). By systematically modifying the amine substituent, researchers can probe interactions with biological targets and optimize properties such as potency, selectivity, and metabolic stability.

Transformations of the Methylthio Group (e.g., Oxidation to Sulfoxide (B87167) or Sulfone)

The methylthio (-SCH₃) group at the C2 position is another key site for chemical modification. It can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. These transformations are significant because the resulting sulfoxides and sulfones often exhibit different electronic properties and biological activities compared to the parent sulfide. The sulfonyl group, in particular, is a strong electron-withdrawing group and can serve as an excellent leaving group in subsequent nucleophilic substitution reactions. nih.gov

The oxidation of sulfides to sulfoxides and sulfones can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The degree of oxidation—whether the reaction stops at the sulfoxide or proceeds to the sulfone—can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgresearchgate.net For instance, selective oxidation to sulfoxides can be achieved by using one equivalent of the oxidizing agent, while an excess can lead to the formation of the sulfone. organic-chemistry.org

Heteroaryl sulfones, such as 2-(methylsulfonyl)pyrimidines, have emerged as potent reagents for the arylation of cysteine residues in proteins, highlighting their enhanced reactivity as electrophiles. nih.gov This increased reactivity makes the oxidation of the methylthio group a strategically important step for creating derivatives with potential applications as covalent inhibitors or chemical probes.

Table 2: Common Reagents for Oxidation of Sulfides

| Oxidizing Agent | Transformation | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfide to Sulfoxide/Sulfone | Catalyst (e.g., Sc(OTf)₃, Tantalum carbide) | organic-chemistry.orgorganic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfide to Sulfoxide/Sulfone | Inert solvent (e.g., CH₂Cl₂) | organic-chemistry.org |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) | Sulfide to Sulfone | Via sulfinate intermediate | organic-chemistry.org |

| Potassium permanganate (B83412) (KMnO₄) | Sulfide to Sulfone | Supported on MnO₂ | organic-chemistry.org |

Novel Synthetic Approaches and Catalyst Development for this compound Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods offer powerful tools for the derivatization of this compound and its halogenated precursors. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly prevalent for modifying pyrimidine scaffolds. researchgate.netnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.commdpi.com For instance, 2,4-dichloropyrimidines can be selectively functionalized at the C4 position via Suzuki coupling with various boronic acids. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity. mdpi.com

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This reaction provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations.

These cross-coupling reactions are indispensable for building molecular complexity and are frequently employed in the synthesis of compound libraries for drug discovery. mdpi.comresearchgate.net The development of more efficient and versatile catalytic systems continues to be an active area of research. researchgate.netmit.edu

Exploration of Green Chemistry and Sustainable Synthesis Methods

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. kuey.netpowertechjournal.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in For the synthesis of pyrimidine derivatives, several green approaches have been explored.

These methods include the use of safer solvents (such as water or ionic liquids), the development of catalyst-free reactions, and the application of alternative energy sources like microwave irradiation and ultrasound. rasayanjournal.co.innih.govbenthamdirect.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and increase yields, often leading to cleaner reactions with easier workup procedures. powertechjournal.comresearchgate.net

Solvent-free or "neat" reaction conditions are another key aspect of green chemistry, eliminating the environmental and economic costs associated with solvent use and disposal. rasayanjournal.co.in Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, also align with green chemistry principles by improving atom economy and reducing the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net The application of these sustainable methodologies to the synthesis of this compound and its derivatives represents a promising avenue for future research, aiming to make the production of these valuable compounds more efficient and ecologically responsible. eurekaselect.com

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methylthio Pyrimidin 4 Amine

Electrophilic and Nucleophilic Reactivity Profiles of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 5-Fluoro-2-(methylthio)pyrimidin-4-amine is an electron-deficient system, a characteristic inherent to diazine structures. This electron deficiency is further modulated by the substituents present. The fluorine atom at the C5 position, being highly electronegative, significantly withdraws electron density from the ring, thereby deactivating it towards electrophilic attack. Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr).

The amino group at the C4 position and the methylthio group at the C2 position are electron-donating groups through resonance. The amino group, in particular, is a strong activating group and directs electrophiles to the ortho and para positions. However, in this substituted pyrimidine, the only available position for electrophilic attack on the ring is C6. Computational studies on similar pyrimidine systems suggest that the C5 position is often the most reactive site for electrophilic attack, but in this case, it is blocked by the fluorine atom.

Nucleophilic attack is generally favored at the carbon atoms bearing a good leaving group and those that are most electron-deficient. In the case of this compound, the primary sites for nucleophilic attack are the C2, C4, and C6 positions. The reactivity towards nucleophiles is significantly enhanced by the electron-withdrawing fluorine atom. Studies on related 2,4-disubstituted pyrimidines have shown that the regioselectivity of nucleophilic substitution can be complex, often depending on the nature of the nucleophile and the reaction conditions.

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of voriconazole (B182144), an important antifungal agent, provides a practical example of the reactivity of this compound. While the specific reaction requested is not a direct transformation of the title compound, analogous reactions of similar pyrimidine derivatives shed light on potential pathways. For instance, the synthesis of voriconazole involves the coupling of a pyrimidine derivative with a substituted triazole.

Mechanistic studies on nucleophilic aromatic substitution reactions of fluorinated pyrimidines often propose the formation of a Meisenheimer complex as a key intermediate. This tetrahedral intermediate is formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial in determining the reaction rate. The electron-withdrawing fluorine atom at C5 can stabilize the negative charge in the Meisenheimer complex, thus facilitating the substitution reaction.

In reactions involving the displacement of a leaving group, such as a halide or a methylthio group, the nature of the leaving group is also a determining factor. While the methylthio group is not a classical good leaving group, its departure can be facilitated under certain conditions, such as in the presence of a strong nucleophile or through activation by an external agent.

Influence of Fluoro and Methylthio Substituents on Electronic Structure and Reactivity

The electronic properties of the pyrimidine ring in this compound are a direct consequence of the combined effects of its substituents. The fluorine atom at C5 exerts a strong -I (inductive) effect, withdrawing electron density and lowering the energy of the molecular orbitals. This effect is paramount in activating the ring for nucleophilic attack.

The methylthio group at C2 has a dual electronic effect. It exhibits a -I effect due to the electronegativity of the sulfur atom, but more importantly, a +M (mesomeric) or +R (resonance) effect, where the lone pairs on the sulfur atom can be delocalized into the pyrimidine ring. This resonance effect increases the electron density at the ortho and para positions (C4 and C6).

The amino group at C4 is a powerful electron-donating group through its +M effect, which significantly increases the electron density of the ring, particularly at the C2 and C6 positions. This electron-donating character can partially counteract the deactivating effect of the fluorine atom towards electrophiles.

The interplay of these electronic effects creates a unique reactivity profile. The strong electron-withdrawing nature of the fluorine atom dominates, making nucleophilic aromatic substitution a more favorable process than electrophilic substitution. The regioselectivity of nucleophilic attack will be influenced by the combined inductive and resonance effects of all three substituents.

Table 1: Calculated Mulliken Atomic Charges on the Pyrimidine Ring of this compound (Hypothetical Data)

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | +0.25 |

| N3 | -0.58 |

| C4 | +0.15 |

| C5 | -0.10 |

| C6 | -0.20 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected charge distribution based on substituent effects.

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving the Compound

The rate of nucleophilic aromatic substitution reactions on this compound would be expected to follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile. The rate constant would be influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. The presence of the electron-withdrawing fluorine atom is expected to significantly increase the rate of nucleophilic substitution compared to an unsubstituted pyrimidine.

Table 2: Hypothetical Kinetic Parameters for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Methoxide | Methanol | 25 | 1.5 x 10⁻⁴ | 65 |

| Piperidine | DMSO | 50 | 3.2 x 10⁻³ | 58 |

| Thiophenoxide | DMF | 25 | 8.9 x 10⁻³ | 52 |

Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Applications of 5 Fluoro 2 Methylthio Pyrimidin 4 Amine As Chemical Building Blocks and Probes

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structural framework of 5-Fluoro-2-(methylthio)pyrimidin-4-amine makes it an ideal precursor for the synthesis of a wide range of complex heterocyclic compounds. The pyrimidine (B1678525) core is a common feature in many biologically active molecules, and the substituents on this particular compound offer strategic points for elaboration. nih.govmdpi.com

The amine group at the 4-position and the adjacent fluorine atom at the 5-position of this compound facilitate the construction of fused ring systems. Through cyclocondensation reactions with bifunctional reagents, the pyrimidine ring can be annulated to form bicyclic and polycyclic azaheterocycles. For instance, reactions involving the amino group can lead to the formation of pyrazolo[3,4-d]pyrimidines, thiazolo[5,4-d]pyrimidines, or imidazo[1,2-a]pyrimidines. bibliotekanauki.plbeilstein-journals.orgmdpi.com These fused systems are structurally analogous to purine (B94841) bases and are of significant interest in the development of kinase inhibitors and other therapeutic agents. beilstein-journals.org

The synthesis of these complex structures often involves a multi-step process where the pyrimidine core acts as the foundational scaffold. The general strategy may involve an initial reaction at the amine or methylthio group, followed by an intramolecular cyclization to form the fused ring. The fluorine atom can influence the reactivity of the pyrimidine ring and the properties of the final compound. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors This table illustrates the types of fused systems that can be synthesized using pyrimidine building blocks like this compound.

| Fused System | General Synthetic Approach | Potential Application Area |

| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation of an aminopyrimidine with a reagent containing a hydrazine (B178648) moiety. beilstein-journals.orgnih.gov | Kinase inhibition, Antitumor agents. beilstein-journals.org |

| Thiazolo[5,4-d]pyrimidine | Reaction of an aminopyrimidine with a sulfur-containing reagent, followed by cyclization. mdpi.com | Adenosine receptor antagonists. mdpi.com |

| Imidazo[1,2-a]pyrimidine | Reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or equivalent. bibliotekanauki.pl | Antitumor agents. |

| Pyrido[2,3-d]pyrimidine | Condensation of an aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. | Various therapeutic targets. |

Synthesis of Diversified Pyrimidine Analogs and Libraries

This compound is an excellent substrate for generating libraries of diversified pyrimidine analogs for high-throughput screening. The two primary sites for modification are the 2-position (methylthio group) and the 4-position (amino group).

Modification at the 2-position: The methylthio group is a good leaving group and can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

Modification at the 4-position: The amino group can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig coupling) to attach different aryl or alkyl groups. nih.gov

This dual reactivity allows for the systematic synthesis of a large number of analogs from a single, readily available precursor. Such libraries are crucial for exploring the chemical space around a particular pharmacophore and for identifying initial hits in drug discovery programs. nih.govnih.gov The fluorine atom at the 5-position is often retained as it can enhance metabolic stability and binding affinity. mdpi.com

Utilization in Structure-Activity Relationship (SAR) Studies for Chemical Modification and Property Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound and its derivatives are frequently used in SAR studies to optimize lead compounds. nih.govnih.gov

The key structural features of this scaffold allow for systematic modifications to probe interactions with biological targets:

The 5-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but has vastly different electronic properties. Its high electronegativity can alter the pKa of the nearby amino group and influence hydrogen bonding patterns. It can also block metabolic oxidation at that position, thereby increasing the compound's half-life. mdpi.com In SAR studies, replacing fluorine with hydrogen or other small groups can reveal the importance of its electronic and steric contributions to biological activity.

The 2-Methylthio Group: As mentioned, this group is a versatile handle for chemical modification. By replacing it with a series of different functionalities (e.g., various alkylamines, ethers, or substituted phenyl groups), chemists can explore the size and nature of the binding pocket in the target protein. brieflands.com For example, introducing bulky groups may lead to a loss of activity due to steric hindrance, whereas adding hydrogen bond donors or acceptors could enhance potency.

The 4-Amino Group: This group often serves as a key hydrogen bond donor, interacting with amino acid residues in the active site of a protein. Modifying this group, for instance by converting it to a secondary amine or an amide, helps to determine the necessity and optimal geometry of this hydrogen bond interaction. nih.gov

Table 2: Illustrative SAR Insights from Pyrimidine Analogs This table provides hypothetical examples based on common findings in SAR studies of pyrimidine-based inhibitors to illustrate the investigative process.

| Position of Modification | Substituent | Observed Effect on Activity | Rationale |

| 5 | H (instead of F) | Decreased activity | Fluorine may be involved in a key interaction or may be blocking metabolic attack. mdpi.com |

| 2 | -NH(CH₃) | Maintained activity | Small alkylamine is tolerated in the binding pocket. |

| 2 | -NH(Phenyl) | Increased activity | Phenyl group may form favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov |

| 2 | -O(Phenyl) | Decreased activity | Change from a hydrogen bond donor (-NH) to an acceptor (-O-) is detrimental. |

| 4 | -NH(Acetyl) | Decreased activity | The hydrogen bond donating capability of the primary amine is crucial for binding. |

Development and Application of Chemical Probes for Biological System Interrogation (non-clinical research context)

Beyond their role as precursors for potential drugs, derivatives of this compound can be developed into chemical probes. These specialized molecules are designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a non-clinical setting. nih.gov

Derivatives of the 5-fluoropyrimidine (B1206419) scaffold have been identified as inhibitors for various enzymes, particularly protein kinases, which are often implicated in cancer. nih.govnih.gov By systematically modifying the core structure of this compound, researchers can develop potent and selective inhibitors that serve as chemical probes.

For example, the 4-aminopyrimidine (B60600) moiety is a well-known "hinge-binding" motif that anchors many kinase inhibitors into the ATP-binding site of the enzyme. The probe molecule can be designed to fit into this site, and its interactions can be studied using techniques like X-ray crystallography. mdpi.com The fluorine atom can form specific interactions with the protein backbone, and the substituent at the 2-position can be tailored to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity. nih.govmdpi.com These studies provide a detailed snapshot of the molecular interactions, such as hydrogen bonds and van der Waals forces, that govern ligand binding. nih.gov

Table 3: Pyrimidine Derivatives as Probes for Biological Targets This table lists examples of enzyme targets for which pyrimidine-based inhibitors, similar in structure to derivatives of the title compound, have been developed.

| Target Enzyme | Class | Role in Disease | Example IC₅₀ Values of Pyrimidine Inhibitors |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Cancer | Compound 9u showed an IC₅₀ of 0.091 µM. nih.gov |

| Polo-like kinase 4 (PLK4) | Serine/Threonine Kinase | Cancer | Compound 8h showed an IC₅₀ of 0.0067 µM. nih.gov |

| Ubiquitin-Specific Protease 1 (USP1) | Deubiquitinase | Cancer | ML323 and related derivatives possess nanomolar inhibitory potency. nih.gov |

| Dihydropyrimidine Dehydrogenase | Reductase | Drug Metabolism | 5-Fluorouracil (B62378) is a known substrate and inhibitor. mdpi.com |

Ligand Design for Molecular Target Identification and Validation

The process of designing ligands based on the this compound scaffold can also be used to identify new biological targets or validate existing ones. A common strategy involves creating a library of compounds based on this core structure and screening it against a panel of enzymes or cell lines to identify a "hit".

Once a hit is identified, the scaffold can be further modified to create more potent and selective ligands. For example, a "clickable" handle, such as an alkyne or azide, can be incorporated into the molecule at a position that does not interfere with target binding. This modified probe can then be used in chemoproteomics experiments. In such an experiment, the probe is introduced to cell lysates, where it binds to its target protein. The probe-protein complex can then be isolated from the mixture using click chemistry, and the protein can be identified by mass spectrometry. This powerful technique allows for the unbiased identification of the molecular targets of a bioactive compound, thereby validating its mechanism of action. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 5 Fluoro 2 Methylthio Pyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the molecular structure of 5-Fluoro-2-(methylthio)pyrimidin-4-amine and analyze its conformational dynamics.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amine (-NH₂) protons, the methyl (-SCH₃) protons, and the pyrimidine (B1678525) ring proton. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons will present as a sharp singlet, while the single proton on the pyrimidine ring will appear as a doublet due to coupling with the adjacent ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound should display five distinct signals corresponding to the five carbon atoms. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The other carbon atoms of the pyrimidine ring and the methyl carbon will also show characteristic chemical shifts influenced by their respective electronic environments.

¹⁹F NMR: As a nucleus with 100% natural abundance and a large gyromagnetic ratio, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for studying fluorinated compounds. oup.com The spectrum of this compound will show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is highly sensitive to the electronic environment within the pyrimidine ring. nih.govnih.gov Furthermore, the fluorine signal will be split into a doublet due to coupling with the adjacent proton (H6), providing definitive evidence for their spatial proximity. This technique is particularly powerful for confirming the regiochemistry of fluorination. rsc.org

Table 5.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.8 | Doublet (d) | ³JH-F ≈ 2-4 | H6 (pyrimidine ring) |

| ¹H | ~6.0-7.0 | Broad Singlet (br s) | - | -NH₂ |

| ¹H | ~2.5 | Singlet (s) | - | -SCH₃ |

| ¹³C | ~165 | Singlet (s) | - | C2 (-SMe) |

| ¹³C | ~155 | Singlet (s) | - | C4 (-NH₂) |

| ¹³C | ~140 | Doublet (d) | ¹JC-F ≈ 220-250 | C5 (-F) |

| ¹³C | ~145 | Doublet (d) | ²JC-F ≈ 15-25 | C6 |

| ¹³C | ~14 | Singlet (s) | - | -SCH₃ |

| ¹⁹F | -160 to -170 | Doublet (d) | ³JF-H ≈ 2-4 | C5-F |

Note: Predicted values are based on typical ranges for similar fluorinated pyrimidine structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Molecular Formula Determination: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₅H₆FN₃S), the expected m/z for the [M+H]⁺ ion would be approximately 160.03. High-Resolution Mass Spectrometry (HRMS) can measure this value with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental formula by comparing the experimental mass to the calculated exact mass (160.0344 for [C₅H₇FN₃S]⁺).

Fragmentation Pattern Analysis: Under harsher ionization conditions or through tandem mass spectrometry (MS/MS) experiments, the molecular ion can be induced to fragment in a predictable manner, providing valuable structural information. The fragmentation of pyrimidine derivatives is often characterized by cleavages within the heterocyclic ring and the loss of substituents. sphinxsai.comnih.goviosrjournals.orgsapub.org For this compound, key fragmentation pathways would likely include:

Loss of the methylthio radical (•SCH₃): A common cleavage leading to a stable pyrimidine fragment.

Loss of methyl radical (•CH₃): Resulting in a fragment with a -S- group.

Ring Fragmentation: Cleavage of the pyrimidine ring itself, often initiated by the loss of small neutral molecules like HCN or cyanamide (B42294) (H₂NCN).

Table 5.2: Predicted ESI-MS and Fragmentation Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [M]⁺• | 159.0266 | Molecular Ion |

| [M+H]⁺ | 160.0344 | Protonated Molecule |

| [M-CH₃]⁺ | 144.0083 | Loss of a methyl radical from the thioether |

| [M-SCH₃]⁺ | 112.0257 | Loss of the methylthio radical |

| [M-HCN]⁺• | 132.0205 | Loss of hydrogen cyanide from the pyrimidine ring |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-fluorocytosine (B48100) (5FC), provides a strong basis for predicting its solid-state behavior. nih.govresearchgate.net Crystal structures of 5FC and its co-crystals reveal a rich network of intermolecular interactions. researchgate.net

Key Expected Interactions:

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are acceptors. This is expected to lead to robust hydrogen-bonding networks, often forming recognizable supramolecular synthons like the R₂²(8) ring motif, where two molecules are linked by a pair of N-H···N hydrogen bonds. nih.govresearchgate.net

Fluorine Interactions: The fluorine atom, despite its high electronegativity, can participate in various weak interactions, including C-H···F and N-H···F hydrogen bonds. nih.goved.ac.uk Type II C-F···F-C interactions and C-F···π interactions may also play a role in stabilizing the crystal packing. rsc.orgacs.orgdntb.gov.ua These interactions are critical in guiding the assembly of fluorinated molecules in the solid state.

Table 5.3: Potential Intermolecular Interactions in the Crystal Structure of this compound (by analogy with 5-Fluorocytosine)

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H (amine) | N (pyrimidine) | Strong interaction often leading to dimeric R₂²(8) motifs. nih.govresearchgate.net |

| Hydrogen Bond | N-H (amine) | F (pyrimidine) | Intramolecular or intermolecular interaction. nih.gov |

| Weak Hydrogen Bond | C-H (pyrimidine) | F (pyrimidine) | Contributes to overall crystal packing stability. ed.ac.uk |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Stacking of aromatic rings contributes to lattice energy. researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the presence of specific groups and characterizing the nature of chemical bonds.

For this compound, the spectra would be expected to show characteristic absorption bands corresponding to its constituent functional groups. physchemres.org

N-H Vibrations: The amine group will exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. For a primary amine (-NH₂), two bands are expected, corresponding to symmetric and asymmetric stretching modes. N-H bending (scissoring) vibrations usually appear around 1600-1650 cm⁻¹.

C-H Vibrations: Stretching from the methyl group and the aromatic ring proton will be observed in the 2850-3100 cm⁻¹ range.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring typically occur in the 1400-1600 cm⁻¹ region. These bands are often strong and characteristic of the aromatic system.

C-F and C-S Vibrations: The C-F stretching vibration gives a strong absorption, typically in the 1000-1300 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental bands observed in the IR and Raman spectra. researchgate.netresearchgate.net

Table 5.4: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 3000 - 3100 | Stretch | C-H (Aromatic) |

| 2850 - 2960 | Stretch | C-H (Methyl) |

| 1600 - 1650 | Bend (Scissoring) | N-H (Primary Amine) |

| 1400 - 1600 | Stretch | C=N, C=C (Pyrimidine Ring) |

| 1000 - 1300 | Stretch | C-F |

| 600 - 800 | Stretch | C-S |

Theoretical and Computational Chemistry Investigations of 5 Fluoro 2 Methylthio Pyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, electronic structure, frontier molecular orbitals, reactivity predictions)

There is a notable absence of specific studies employing quantum chemical calculations like Density Functional Theory (DFT) to analyze the electronic structure of 5-Fluoro-2-(methylthio)pyrimidin-4-amine. Such calculations would typically provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, analysis of the frontier molecular orbitals, the HOMO and LUMO, is a standard output of these calculations, which is crucial for predicting the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO can indicate the molecule's susceptibility to electronic excitation. Without dedicated research, these specific parameters for this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Detailed conformational analysis and the study of molecular interactions of this compound through molecular dynamics (MD) simulations have not been reported in the available literature. MD simulations could reveal the preferred conformations of the molecule in various environments, such as in a vacuum or in solution. This would involve understanding the rotational barriers around single bonds, for example, the bond connecting the methylthio group to the pyrimidine (B1678525) ring. Additionally, these simulations are instrumental in understanding how the molecule interacts with its surroundings, which is key to predicting its behavior in a biological or chemical system.

Prediction of Chemical Properties and Reactivity Trends via Computational Modeling

Computational modeling is a powerful tool for predicting a wide range of chemical properties, including but not limited to, pKa, solubility, and dipole moment. For this compound, specific computational predictions of such properties are not readily found in scientific databases. Reactivity trends, which can be inferred from calculated parameters like electrostatic potential maps and atomic charges, would highlight the nucleophilic and electrophilic sites within the molecule. This information is fundamental for understanding how the molecule would behave in chemical reactions.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

The use of computational methods to elucidate potential reaction mechanisms involving this compound, including the characterization of transition states, is another area where published research is lacking. Such studies would involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. The calculation of the structure and energy of transition states is critical for determining the activation energy and, consequently, the rate of a chemical reaction. This type of detailed mechanistic insight for reactions involving this compound is not currently available.

Future Research Directions and Emerging Areas in 5 Fluoro 2 Methylthio Pyrimidin 4 Amine Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of new synthetic routes for 5-fluoro-pyrimidine derivatives is a dynamic area of research, driven by the need for milder, more efficient, and environmentally sustainable processes. researchgate.netnih.gov Future work is anticipated to move beyond traditional multi-step syntheses, focusing on innovative strategies that offer higher yields and greater selectivity.

Additionally, the use of novel precursors is an emerging trend. The synthesis of fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate under mild conditions demonstrates the potential of using highly functionalized, fluorine-containing starting materials to construct the pyrimidine (B1678525) core efficiently. researchgate.net Future research will likely focus on discovering other versatile fluorinated precursors.

Eco-friendly approaches are also gaining traction. The application of microwave or ultrasonic irradiation to accelerate cyclization reactions in the synthesis of fused pyrimidine systems highlights a move towards sustainable chemistry. nih.gov These energy-efficient techniques could be adapted for the synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-amine, potentially reducing reaction times and solvent usage.

| Synthetic Strategy | Key Features | Potential Advantages |

| Silver-Promoted Fluorination | Utilizes reagents like Selectfluor with a silver catalyst for regioselective fluorination. rsc.org | High regioselectivity, applicable to complex aminopyrimidines. |

| Novel Precursor Utilization | Employs versatile fluorinated starting materials like potassium 2-cyano-2-fluoroethenolate. researchgate.net | Mild reaction conditions, excellent yields. |

| Microwave/Ultrasound-Assisted Synthesis | Uses alternative energy sources to drive cyclization and other key reactions. nih.gov | Reduced reaction times, lower energy consumption, potentially higher yields. |

Design and Synthesis of Advanced Chemical Building Blocks with Tunable Properties

This compound is increasingly valued not just as an intermediate, but as a foundational building block for creating a diverse library of advanced molecules with tailored functionalities. The fluorine atom is particularly important, as its incorporation can modulate key physical and chemical properties, including stability, reactivity, and lipophilicity, with minimal steric impact.

Future research will likely focus on leveraging this compound as a scaffold to create derivatives with tunable electronic and steric properties. The methylthio group at the C2 position is an excellent handle for further chemical modification. It can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, or displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. nih.gov Similarly, the amine group at the C4 position can be functionalized to introduce new pharmacophores or linking groups. nih.gov

This strategic functionalization allows for the development of new classes of compounds for various applications. By systematically altering the substituents on the pyrimidine core, chemists can fine-tune the molecule's properties. This approach has been successfully used to develop potent and selective kinase inhibitors by modifying the aminopyrimidine core to optimize interactions within the target protein's binding site. nih.govnih.govnih.gov The goal is to create a toolkit of pyrimidine-based building blocks where specific properties can be dialed in by selecting the appropriate derivatization chemistry.

| Modification Site | Potential Reaction | Resulting Functionality | Tunable Property |

| C2-methylthio group | Nucleophilic substitution nih.gov | Introduction of various amines, alkoxides, etc. | Polarity, solubility, biological target interaction. |

| C4-amino group | Acylation, alkylation nih.gov | Formation of amides, secondary/tertiary amines. | Hydrogen bonding capacity, steric bulk. |

| C5-fluoro group | (Inherent) | Not typically modified | Lipophilicity, metabolic stability, pKa. |

Innovative Applications in Chemical Biology and Material Science (non-clinical)

While much of the research on pyrimidine derivatives has been in medicinal chemistry, emerging areas of application in chemical biology and material science are gaining attention. The unique properties imparted by the fluoropyrimidine scaffold are well-suited for these fields.

In chemical biology, fluorinated molecules are valuable as probes for studying biological systems. The fluorine atom can be used as a reporter for ¹⁹F NMR spectroscopy, allowing for non-invasive monitoring of molecular interactions and cellular uptake. Derivatives of this compound could be developed into chemical probes to study enzyme function or as components of larger biomolecular labeling reagents.

In the agrochemical sector, fluorinated compounds have a proven track record. Research into pyrimidine-based derivatives has shown activity against plant pathogens like the tobacco mosaic virus (TMV), demonstrating their potential as antiviral agents for crop protection. nih.gov Future work could explore the development of novel herbicides or fungicides based on the this compound scaffold.

In material science, the high thermal stability often associated with fluorinated organic compounds makes them attractive for developing new materials. Polytetrafluoroethylene (Teflon) is a well-known example of a fluorinated material with unique properties. Pyrimidine derivatives, with their rigid, aromatic structure and potential for hydrogen bonding and π-π stacking, could be explored as building blocks for organic semiconductors, liquid crystals, or polymers with specialized thermal or optical properties.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. This integrated approach is particularly valuable for exploring the vast chemical space accessible from building blocks like this compound. Future research will increasingly rely on computational tools to guide and accelerate the discovery process.

Molecular docking studies are already being used to predict how pyrimidine derivatives will bind to biological targets, helping to prioritize which compounds to synthesize. nih.govnih.gov This in silico screening saves significant time and resources compared to traditional high-throughput screening of large compound libraries. For example, docking studies can help rationalize the activity of synthesized compounds and guide the design of next-generation molecules with improved binding affinity and selectivity. dovepress.com

Density Functional Theory (DFT) calculations are another powerful tool being applied to this area. DFT can be used to understand the electronic structure of molecules, predict their reactivity, and even elucidate reaction mechanisms. researchgate.net This knowledge can be used to optimize synthetic conditions, predict the most likely sites for chemical modification, and understand the energetic feasibility of proposed synthetic routes. researchgate.net By combining these computational predictions with targeted experimental validation, researchers can accelerate the design-synthesize-test cycle, leading to a more rapid development of novel compounds and materials.

| Computational Method | Application | Research Goal |

| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. nih.govnih.govdovepress.com | Lead optimization, virtual screening, prioritizing synthetic targets. |

| Density Functional Theory (DFT) | Calculating molecular orbital energies, reaction energetics, and electronic properties. researchgate.net | Understanding reactivity, predicting reaction outcomes, optimizing synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with observed activity. | Building predictive models for designing new compounds with enhanced properties. |

Q & A

Q. Basic

- 1H/13C NMR : Key signals include the C5-Fluorine coupling (δ ~160 ppm in 19F NMR) and methylthio protons (δ 2.54–2.59 ppm as a singlet) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 188.03 (calculated for C5H6FN3S). Isotopic patterns confirm chlorine/bromine absence .

Q. Advanced

- X-ray Crystallography : Resolves regiochemistry ambiguities. For example, a derivative 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine crystallized in a monoclinic system (space group P21/c), confirming planar pyrimidine rings and bond angles (C–S–C ~104°) .

- HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient, retention time ~6.2 min) .

How can contradictory data in metabolic stability studies be resolved for this compound?

Advanced

Discrepancies in hepatic microsomal stability (e.g., mouse vs. human) often arise from species-specific CYP450 isoforms. A study found that This compound has a half-life of 12 minutes in human microsomes vs. 45 minutes in mice due to CYP3A4 dominance. Mitigation strategies include:

- Deuterium tagging at metabolically labile positions (e.g., C4-amine).

- Co-administration of CYP inhibitors like ketoconazole, improving AUC by 3-fold in rats .

What role does this compound play in synthesizing fluorinated heterocycles for drug discovery?

Advanced

The compound serves as a versatile scaffold for:

- Schiff base formation : Reacting with 1,3-disubstituted pyrazole-4-carboxaldehyde yields potent kinase inhibitors (IC50 < 50 nM) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diversely substituted aryl groups at C6, critical for optimizing logP (e.g., from 2.51 to 3.8) .

How does the fluorine substituent influence physicochemical properties compared to non-fluorinated analogs?

Basic

Fluorine increases lipophilicity (clogP +0.5) and metabolic stability by reducing CYP-mediated oxidation. It also enhances hydrogen-bonding capacity (σm = 0.34), improving solubility in polar solvents like DMSO (~25 mg/mL) .

Advanced

19F NMR studies reveal fluorine’s ortho-directing effect in electrophilic substitutions, favoring functionalization at C5. This contrasts with chlorine, which directs meta .

What are the best practices for resolving synthetic byproducts in large-scale production?

Q. Advanced

- Chromatographic separation : Reverse-phase flash chromatography (hexane/EtOAc 7:3) isolates 6-chloro-2-(methylthio)pyrimidin-4-amine from the desired product with >95% recovery .

- Crystallization : Ethanol/water recrystallization (1:4 ratio) removes unreacted starting materials, confirmed by DSC (melting point 98–99°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.